4,2',5'-Trimethoxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,2’,5’-Trimethoxychalcone is a chemical compound with the empirical formula C18H18O4 . It is a member of the chalcone family, which are open analogues of flavonoids .
Synthesis Analysis
The synthesis of chalcones, including 4,2’,5’-Trimethoxychalcone, often involves the Claisen-Schmidt reaction . This reaction involves the condensation of an acetophenone and a benzaldehyde in the presence of an aqueous alkali or sodium ethylate .Molecular Structure Analysis
The molecular structure of 4,2’,5’-Trimethoxychalcone is represented by the SMILES stringCOc1ccc(\\C=C\\C(=O)c2cc(OC)ccc2OC)cc1
. The InChI key for this compound is VRAOKQZJGLVVFP-UXBLZVDNSA-N
. Chemical Reactions Analysis
Chalcones, including 4,2’,5’-Trimethoxychalcone, undergo a color change to a deeper shade when treated with different reagents, a phenomenon known as "halochromy" . The color reactions of chalcones can be used to distinguish them from other flavonoids .Physical and Chemical Properties Analysis
4,2’,5’-Trimethoxychalcone has a molecular weight of 298.33 . It is a solid at room temperature .Scientific Research Applications
Anticancer Properties
4,2',5'-Trimethoxychalcone and its analogs have demonstrated significant potential in cancer research. Notably, a study by Masawang et al. (2014) showed that 2',4'-dihydroxy-3,4,5-trimethoxychalcone induced mitotic catastrophe in MCF-7 breast cancer cells, hinting at its antitumor activity (Masawang et al., 2014). Another study highlighted the apoptotic effect of synthetic 2′,4′,5′-trimethoxychalcones in human leukemia cells, supporting their potential as antitumoral agents (Costa et al., 2014).
Pharmacokinetics and Toxicity
Investigations into the pharmacokinetics and toxicity of these compounds are crucial for their development as therapeutic agents. Mus et al. (2018) reported on the pharmacokinetics and toxicity of 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents, a vital step towards its use in disease models (Mus et al., 2018).
Inhibition of Nitric Oxide Production
Several studies have shown that trimethoxychalcone derivatives can inhibit nitric oxide production, which is significant for their potential therapeutic applications. Rao et al. (2009) found that certain analogues inhibited nitric oxide production and tumor cell proliferation (Rao et al., 2009).
Optoelectronic Applications
Trimethoxychalcone derivatives have also been studied for their potential in optoelectronic applications. A study by Shkir et al. (2017) on 2, 4, 5-trimethoxy-4'-chlorochalcone revealed its suitability for use in organic light-emitting diodes and laser applications (Shkir et al., 2017).
Antimicrobial Effects
The antimicrobial properties of trimethoxychalcone derivatives have been explored as well. Costa et al. (2016) isolated chalcones from Piper hispidum and demonstrated their effectiveness against Candida albicans and Staphylococcus aureus (Costa et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-10-17(19)16-12-15(21-2)9-11-18(16)22-3/h4-12H,1-3H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAOKQZJGLVVFP-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.